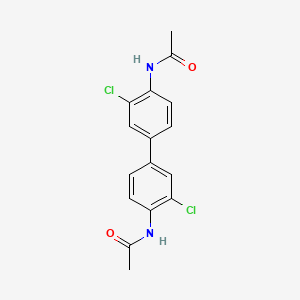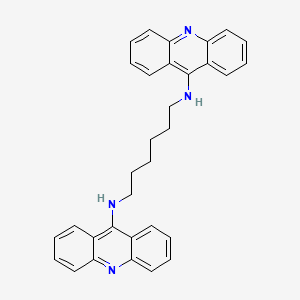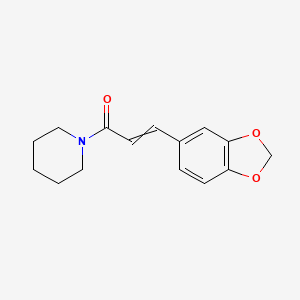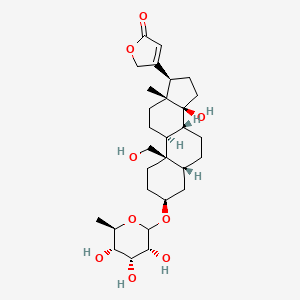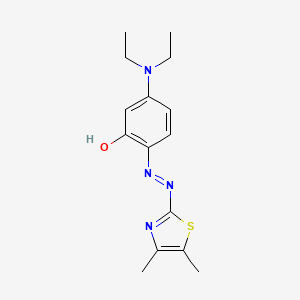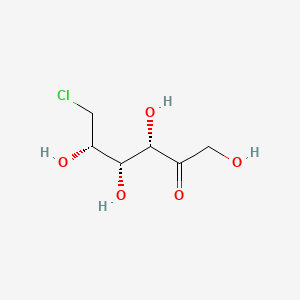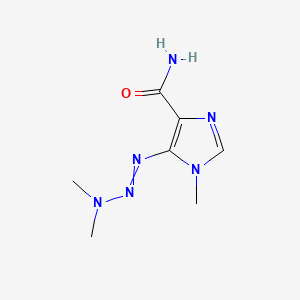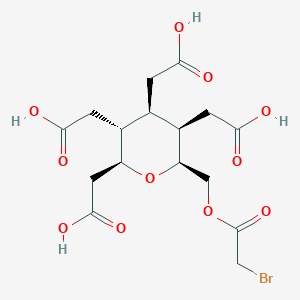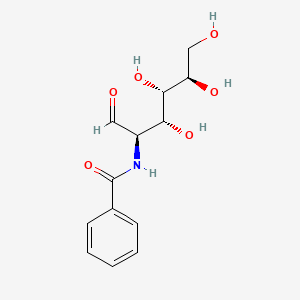
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. The structure of “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” is not explicitly provided in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, boiling point, and solubility. The retrieved data does not provide specific physical and chemical properties for "N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide" .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
2-deoxyglucose (2DG) has shown potential in the treatment of cancer . Cancer cells are glucose addicted and heavily dependent upon glycolysis . 2DG, a glucose analog, can disrupt this process, leading to a decrease in ATP levels and creating starvation-like conditions in the cells . This makes cancer cells particularly susceptible to 2DG .
Epilepsy Management
2DG has been identified as a potential therapeutic agent for epilepsy . The exact mechanism is still under investigation, but it’s believed that the glycolytic inhibition caused by 2DG may play a role .
3. Treatment of Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) Research has suggested that 2DG could have therapeutic benefits for autoimmune diseases like SLE and RA . The systemic effects of 2DG on gene function across different tissues could potentially help manage these conditions .
COVID-19 Treatment
There’s potential for 2DG to be used in the treatment of COVID-19 . Given the virus’s reliance on the host’s metabolic processes, 2DG’s ability to disrupt glycolysis could potentially inhibit viral replication .
Aging-related Morbidity
2DG has been shown to have profound effects on aging-related morbidity . While the exact mechanisms are still being explored, it’s believed that 2DG’s impact on cellular metabolism could play a role .
Viral Infection
The potential of 2DG in treating viral infections has been noted . By disrupting the glycolytic process, 2DG can potentially inhibit the replication of viruses, similar to its proposed use in COVID-19 treatment .
Wirkmechanismus
Target of Action
The primary target of 2-benzamido-2-deoxyglucose is the enzyme hexokinase . Hexokinase is the first enzyme in the glycolytic pathway and plays a crucial role in the metabolism of glucose. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism .
Mode of Action
2-Benzamido-2-deoxyglucose, being a glucose analog, is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG-6P). Unlike glucose-6-phosphate, 2dg-6p cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in the accumulation of 2DG-6P, which inhibits hexokinase itself, thereby disrupting the normal metabolic rhythm and perturbing glycolytic flux .
Biochemical Pathways
The primary biochemical pathway affected by 2-benzamido-2-deoxyglucose is glycolysis . By inhibiting hexokinase, it prevents the conversion of glucose to glucose-6-phosphate, effectively halting the glycolytic pathway. This leads to a decrease in ATP production, creating starvation-like conditions in the cells .
Result of Action
The inhibition of glycolysis by 2-benzamido-2-deoxyglucose leads to a decrease in ATP production, creating starvation-like conditions in the cells . This can result in cell death, particularly in cells that are heavily dependent on glycolysis for energy production, such as cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHKZRHOGVACA-IRCOFANPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

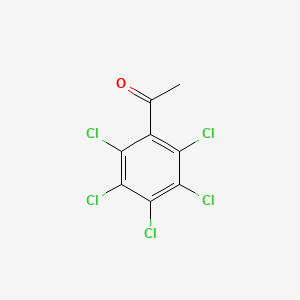
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
